5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
Scientific Research Applications
Enantioselective Synthesis
- The compound is a key element in the enantioselective synthesis of antiviral drugs like ledipasvir. A study outlined a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, eventually leading to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).
Scaffold for Chemical Synthesis
- This compound serves as a versatile starting material in medicinal chemistry, particularly for further selective derivation on azetidine and cyclobutane rings. It provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Synthesis of Novel Amino Acids
- The compound is utilized in the synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Synthesis of Substituted Methyl 5-Oxa-6-Azaspiro[2.4]heptane-1-Carboxylates
- Studies have demonstrated the compound's role in producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are obtained through 1,3-dipolar cycloaddition reactions. These derivatives have potential applications in various organic synthesis processes (Molchanov & Tran, 2013).
Development of Antibacterial Drugs
- The compound has been used in the design and synthesis of potent antibacterial drugs for the treatment of respiratory tract infections. It has shown efficacy against a range of pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains (Odagiri et al., 2013).
Novel Reagent for Protecting Group Introduction
- A related compound, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate, has been developed as a new reagent for the preparation of N-Boc-amino acids. This demonstrates the utility of the compound's structure in creating new reagents for synthetic chemistry applications (Rao et al., 2017).
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146855 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454843-77-6 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454843-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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